molecular formula C17H17N3 B15277584 6-Phenyl-2-(piperidin-1-yl)nicotinonitrile

6-Phenyl-2-(piperidin-1-yl)nicotinonitrile

Cat. No.: B15277584
M. Wt: 263.34 g/mol
InChI Key: OCBSWVKLRJBUIX-UHFFFAOYSA-N
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Description

6-Phenyl-2-(piperidin-1-yl)nicotinonitrile is a compound that belongs to the class of nicotinonitrile derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a phenyl group attached to a nicotinonitrile core, which is further substituted with a piperidin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(piperidin-1-yl)nicotinonitrile can be achieved through a three-component Dimroth reaction. This involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-(piperidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-1-yl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

6-Phenyl-2-(piperidin-1-yl)nicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-6-(piperidin-1-yl)pyridine-3-carbonitrile
  • 4-(Thiophen-2-yl)nicotinonitrile
  • 2,6-Diarylpyridines

Uniqueness

6-Phenyl-2-(piperidin-1-yl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-1-yl group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

6-phenyl-2-piperidin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C17H17N3/c18-13-15-9-10-16(14-7-3-1-4-8-14)19-17(15)20-11-5-2-6-12-20/h1,3-4,7-10H,2,5-6,11-12H2

InChI Key

OCBSWVKLRJBUIX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=C3)C#N

Origin of Product

United States

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